molecular formula C10H9BBrNO3 B8706476 (2-Bromo-6-methoxyquinolin-3-yl)boronic acid CAS No. 1026203-33-7

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid

Cat. No. B8706476
M. Wt: 281.90 g/mol
InChI Key: OSMKMTDCBZKVIB-UHFFFAOYSA-N
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Patent
US08591878B2

Procedure details

Aqueous H2O2 (30%, 32.8 mL, 321 mmol) was added dropwise to a stirred solution of (2-bromo-6-methoxyquinolin-3-yl)boronic acid (4.64 g, 16.45 mmol) and NH4Cl (3.29 g, 61.5 mmol) in Et2O (82 mL) and water (82 mL). After 13 h, NH4Cl (3.29 g, 61.5 mmol) and aqueous H2O2 (30%, 32.8 mL, 321 mmol) were added, and the mixture was stirred for 48 h. The precipitate was collected and washed with water, then dried at 50° C. to afford the title compound (4.18 g, 100%) as a solid that was used directly in the subsequent step. LCMS (ES+) m/z 254, 256 (M+H)+,
Name
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][C:4]1[C:13](B(O)O)=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:17][CH3:18])[CH:10]=2)[N:5]=1.[NH4+].[Cl-]>CCOCC.O>[Br:3][C:4]1[C:13]([OH:1])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:17][CH3:18])[CH:10]=2)[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
32.8 mL
Type
reactant
Smiles
OO
Name
Quantity
4.64 g
Type
reactant
Smiles
BrC1=NC2=CC=C(C=C2C=C1B(O)O)OC
Name
Quantity
3.29 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
82 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
82 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
32.8 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=NC2=CC=C(C=C2C=C1O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.18 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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